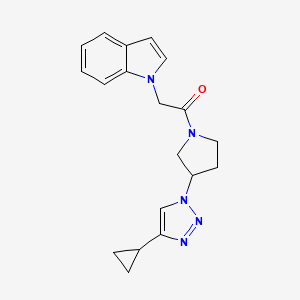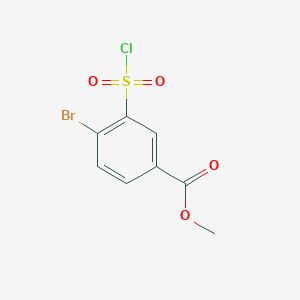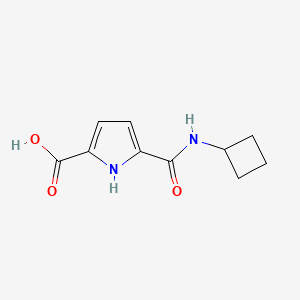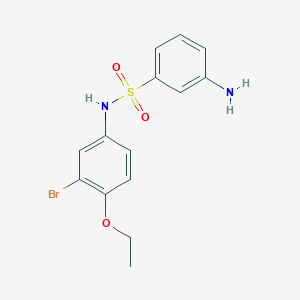
1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(1H-indol-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(1H-indol-1-yl)ethanone is a synthetic organic compound that features a complex structure combining a triazole ring, a pyrrolidine ring, and an indole moiety
科学的研究の応用
Chemical Synthesis and Biological Activities
The compound 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(1H-indol-1-yl)ethanone is a part of a broader class of chemicals that have been synthesized and studied for their various biological activities. While the specific compound does not directly appear in the reviewed literature, similar compounds, including 1H-1,2,4-triazole derivatives containing pyridine units and their reactions, have been synthesized and analyzed for antibacterial and plant growth regulatory activities. For instance, Liu et al. (2007) synthesized new 1H-1,2,4-triazole derivatives containing pyridine moieties and evaluated them for antifungal and plant growth regulatory activities, revealing some compounds exhibited notable biological effects Liu et al., 2007.
Antiviral Activity and Heterocyclic Compounds Synthesis
Further studies extend to the synthesis and evaluation of similar heterocyclic compounds for their potential antiviral activities. Attaby et al. (2006) reported on compounds generated from 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone, showing how these derivatives can be used to create thiazole and triazine derivatives with evaluated cytotoxicity and antiviral efficacy against HSV1 and HAV-MBB Attaby et al., 2006.
Catalytic Reactions and Synthesis Efficiency
On the chemical synthesis front, novel three-component reactions have been explored to enhance the efficiency and yield of complex organic compounds. Nechaev et al. (2020) discovered a three-component reaction leading to 1-α-(pyridyl-2-[1,2,4]triazolyl)-2-alkyl-ethanones, highlighting the method's high functional group tolerance and the potential for selective functionalization of simple pyridines Nechaev et al., 2020.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(1H-indol-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne, often catalyzed by copper (Cu(I)) to form the 1,2,3-triazole ring.
Pyrrolidine Ring Introduction: The triazole intermediate can be reacted with a pyrrolidine derivative under suitable conditions to form the desired pyrrolidine-triazole structure.
Indole Attachment: The final step involves coupling the pyrrolidine-triazole intermediate with an indole derivative, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as chromatography.
化学反応の分析
Types of Reactions: 1-(3-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(1H-indol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under strong oxidizing conditions.
Reduction: The triazole ring can be reduced to form different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole and pyrrolidine rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of
特性
IUPAC Name |
1-[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]-2-indol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c25-19(13-22-9-7-15-3-1-2-4-18(15)22)23-10-8-16(11-23)24-12-17(20-21-24)14-5-6-14/h1-4,7,9,12,14,16H,5-6,8,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQBCRQZQYCNHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CCN(C3)C(=O)CN4C=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-(PHENYLSULFANYL)ACETAMIDE HYDROCHLORIDE](/img/structure/B2835745.png)
![N-(1-cyanocyclopentyl)-6-cyclopropyl-3-(2,2-dimethylpropyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B2835747.png)




![6-(tert-butyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-pyrimidinone](/img/structure/B2835754.png)
![N-tert-butyl-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2835755.png)
![5-bromo-2-chloro-N-{2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide](/img/structure/B2835756.png)
![6-bromo-3-[(2E)-3-phenylprop-2-enoyl]-2H-chromen-2-one](/img/structure/B2835758.png)
![1-[5-(6-Tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(2-methoxyphenoxy)ethan-1-one](/img/structure/B2835763.png)
![N-(2-methylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2835764.png)
![6-{[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine](/img/structure/B2835765.png)
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2835768.png)
